N-(2-Bromo-4,5-dichlorophenyl)acetamide
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Overview
Description
N-(2-Bromo-4,5-dichlorophenyl)acetamide is an organic compound with the molecular formula C8H6BrCl2NO It is a derivative of acetamide, where the acetamide group is attached to a 2-bromo-4,5-dichlorophenyl ring
Scientific Research Applications
N-(2-Bromo-4,5-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4,5-dichlorophenyl)acetamide typically involves the reaction of 2-bromo-4,5-dichloroaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The reaction can be represented as follows:
[ \text{2-Bromo-4,5-dichloroaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine can form N-substituted derivatives.
Oxidation and Reduction: Oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Hydrolysis: The major products are 2-bromo-4,5-dichloroaniline and acetic acid.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4,5-dichlorophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-4-chlorophenyl)acetamide
- N-(2-Bromo-5-chlorophenyl)acetamide
- N-(2-Bromo-4,5-difluorophenyl)acetamide
Uniqueness
N-(2-Bromo-4,5-dichlorophenyl)acetamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
N-(2-bromo-4,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO/c1-4(13)12-8-3-7(11)6(10)2-5(8)9/h2-3H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWRGBIBHKQAPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Br)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491282 |
Source
|
Record name | N-(2-Bromo-4,5-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-31-4 |
Source
|
Record name | N-(2-Bromo-4,5-dichlorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1940-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Bromo-4,5-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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